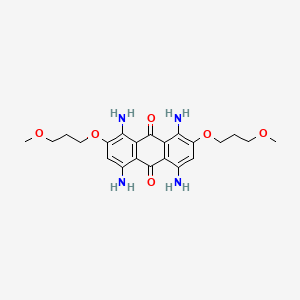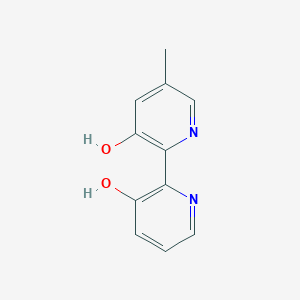
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is an organic compound with a complex structure that includes two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one typically involves the reaction of 3-hydroxypyridine with 5-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced reactors and automation can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce various amine derivatives.
科学研究应用
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism by which 2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Hydroxypyridine: A simpler compound with a single hydroxyl group on the pyridine ring.
3-Hydroxypyridine-2-carboxylic acid: Another related compound with a carboxylic acid group.
2-Amino-3-hydroxypyridine: Contains an amino group in addition to the hydroxyl group.
Uniqueness
2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is unique due to its dual pyridine ring structure and the specific positioning of its functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
137320-34-4 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-(3-hydroxypyridin-2-yl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-9(15)11(13-6-7)10-8(14)3-2-4-12-10/h2-6,14-15H,1H3 |
InChI 键 |
ZKHOQDAPLGROGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C2=C(C=CC=N2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)

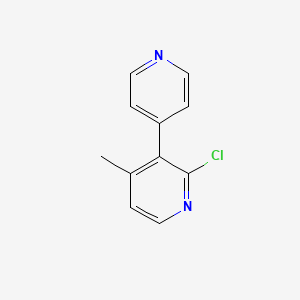
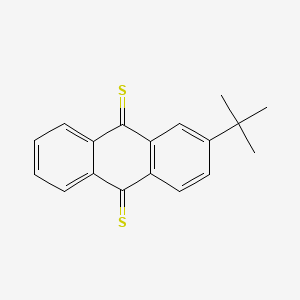
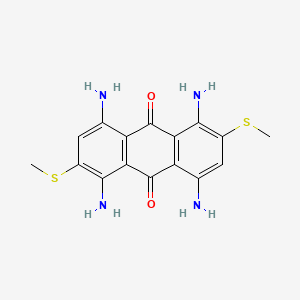

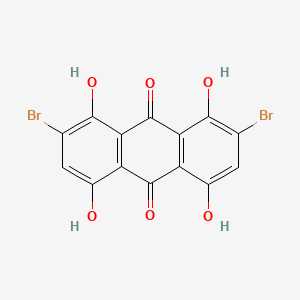

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
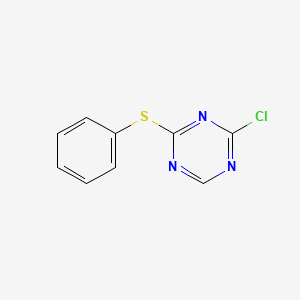
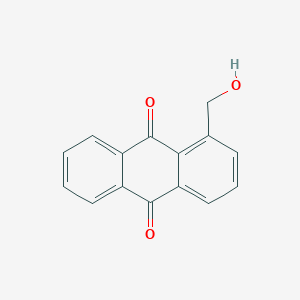
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)

